3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine

Descripción general

Descripción

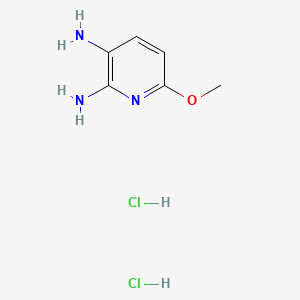

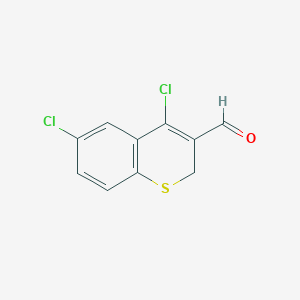

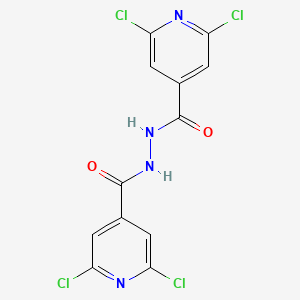

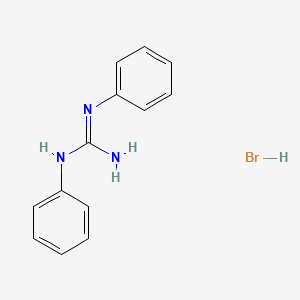

“3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine” is a chemical compound with the molecular formula C12H10Cl2N2O . It has a molecular weight of 269.12 g/mol . The IUPAC name for this compound is 3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) . The canonical SMILES string is C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.2 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 268.0170183 g/mol . The topological polar surface area is 48.1 Ų . The compound has a heavy atom count of 17 .Aplicaciones Científicas De Investigación

Synthesis of Sulfonamides and Pyrrolo[3,4-c]pyridines

Research focuses on the synthesis of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, revealing methods to create complex molecules for potential applications in medicinal chemistry and drug design (Ikaunieks et al., 2015).

Oxidation Reactions Catalyzed by Ruthenium Porphyrin

Studies have also explored the oxidation of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, leading to oxidative C-N bond cleavage. This research could offer pathways for the synthesis of new compounds and insights into reaction mechanisms important in organic synthesis and catalysis (Ito, Umezawa, & Higuchi, 2005).

Development of Novel Catalysts

Innovative research has led to the creation of magnetically separable graphene oxide anchored sulfonic acid nanoparticles, used as catalysts for synthesizing complex organic molecules. Such catalysts are notable for their efficiency, recyclability, and environmental friendliness, demonstrating potential applications in green chemistry (Zhang et al., 2016).

Molecular Co-crystals and Supramolecular Chemistry

Investigations into molecular co-crystals of di(4-halobenzenesulfonyl)amines and oxygen bases have revealed intricate structures and interactions, such as hydrogen bonding and halogen-specific recognition patterns. These studies contribute to our understanding of supramolecular chemistry and materials science, offering insights into the design of new materials with tailored properties (Hamann et al., 2002).

Propiedades

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVZLZLBKYLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384199 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine | |

CAS RN |

81066-60-6 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)